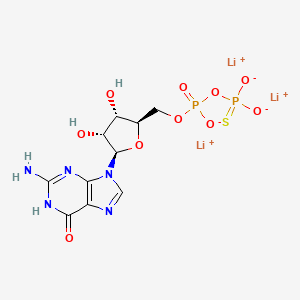
5'-Guanylic acid, monoanhydride with phosphorothioic acid, trilithium salt
Descripción general
Descripción
5'-Guanylic acid, monoanhydride with phosphorothioic acid, trilithium salt is a chemical compound with the molecular formula C₁₀H₁₄N₅O₁₄P₂S₃Li₃. It is a derivative of guanosine monophosphate (GMP) and is commonly referred to as GDP-β-S. This compound is known for its role as a guanine nucleotide analog and has significant applications in scientific research, particularly in the fields of biochemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5'-guanylic acid, monoanhydride with phosphorothioic acid, trilithium salt typically involves the reaction of guanosine monophosphate (GMP) with phosphorothioic acid under specific conditions. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis and is often performed in the presence of a strong base such as lithium hydride (LiH) to facilitate the formation of the trilithium salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process requires careful control of temperature, pH, and reaction time to ensure the formation of the desired product with high purity and yield. The compound is then purified through crystallization and other standard purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: This compound primarily undergoes substitution reactions due to the presence of reactive functional groups. Common reactions include nucleophilic substitution and phosphorylation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines and thiols are commonly used in nucleophilic substitution reactions.
Phosphorylation: Phosphorylating agents like phosphorus oxychloride (POCl₃) are used in phosphorylation reactions.
Major Products Formed:
Nucleophilic Substitution: The major products include various substituted guanosine derivatives.
Phosphorylation: The major product is the phosphorylated form of the compound, which can further react to form more complex derivatives.
Aplicaciones Científicas De Investigación
Chemistry and Biology: In chemistry and biology, this compound is used as a tool to study G-protein-coupled receptor (GPCR) signaling pathways. It acts as an inhibitor of G-protein activation, making it valuable in research focused on understanding cellular signaling mechanisms.
Medicine: In medicine, this compound has potential applications in the development of therapeutic agents targeting G-protein-coupled receptors. Its ability to modulate GPCR signaling makes it a candidate for drug development in various diseases, including cancer and cardiovascular disorders.
Industry: In the industry, this compound is used as a biochemical reagent in various assays and experiments. Its role in inhibiting G-protein activation is leveraged in high-throughput screening processes to identify potential drug candidates.
Mecanismo De Acción
The compound exerts its effects by inhibiting the activation of G-proteins. It binds to the G-protein-coupled receptors and prevents the exchange of GDP for GTP, thereby inhibiting the downstream signaling pathways. The molecular targets include G-proteins and their associated receptors, and the pathways involved are those related to cellular signaling and regulation.
Comparación Con Compuestos Similares
Guanosine 5'-O-(1-thiodiphosphate) trilithium salt (GDP-α-S)
Adenosine 5'-O-(1-thiodiphosphate) trilithium salt (ADP-β-S)
Uniqueness: 5'-Guanylic acid, monoanhydride with phosphorothioic acid, trilithium salt is unique in its ability to specifically inhibit G-protein activation, making it a valuable tool in research and potential therapeutic applications. Its specificity and efficacy in modulating GPCR signaling pathways set it apart from other similar compounds.
Propiedades
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dioxidophosphinothioyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2S.3Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-26(19,20)25-27(21,22)28;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H2,21,22,28)(H3,11,13,14,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCWQGPJYZRMKU-CYCLDIHTSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Li3N5O10P2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97952-36-8 | |
| Record name | 5'-Guanylic acid, monoanhydride with phosphorothioic acid, trilithium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097952368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Guanylic acid, monoanhydride with phosphorothioic acid, trilithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.098.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


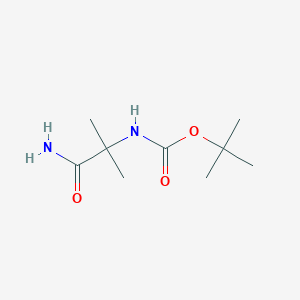
![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)

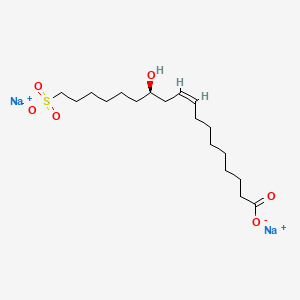
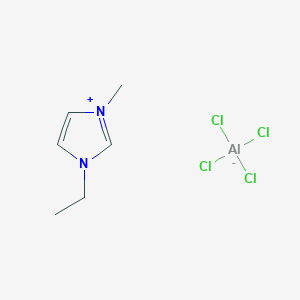
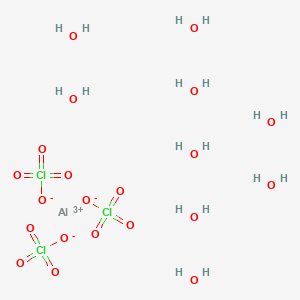
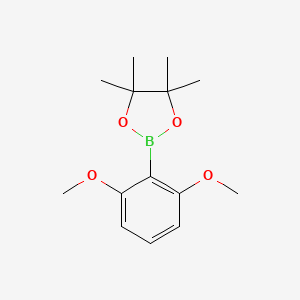
![zinc;1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea;diacetate](/img/structure/B3069493.png)
![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)

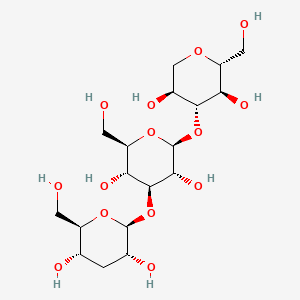
![13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3069517.png)


